2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Overview
Description
Scientific Research Applications
Enzymology and Metabolism of Arsenic
Research highlights the enzymology involved in the biotransformation of inorganic arsenic to more toxic species and proposes new mechanisms for detoxifying arsenite, suggesting a role for hydrogen peroxide based on in vitro experiments (Aposhian et al., 2004).
Dimethylarginines and Cardiovascular Disease
Studies on dimethylarginines (ADMA and SDMA) discuss their roles as uremic toxins that inhibit nitric oxide production, implicating them in cardiovascular diseases and highlighting the need for further research to bridge the translational gap between animal models and clinical trials (Tain & Hsu, 2017).
Applications in Cancer Research
The applications of amino acids and their derivatives in cancer research are noted, especially in the context of cancer cachexia and the metabolic pathways involved, suggesting potential therapeutic interventions to overcome alterations in host protein and amino acid metabolism (Pisters & Pearlstone, 1993).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-(dimethylamino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(7,5(9)10)4-8(2)3/h4,7H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUDYEHHRACEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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